molecular formula C16H17FN2O3 B5397524 N-(3,4-dimethoxybenzyl)-N'-(4-fluorophenyl)urea

N-(3,4-dimethoxybenzyl)-N'-(4-fluorophenyl)urea

Cat. No.: B5397524
M. Wt: 304.32 g/mol
InChI Key: MLGSXYIGPSDVQJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N’-(4-fluorophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety linked to a 3,4-dimethoxybenzyl group and a 4-fluorophenyl group

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-21-14-8-3-11(9-15(14)22-2)10-18-16(20)19-13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGSXYIGPSDVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N’-(4-fluorophenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzylamine and 4-fluoroaniline as the primary starting materials.

    Formation of Isocyanate: The 4-fluoroaniline is treated with phosgene or a phosgene substitute to form 4-fluorophenyl isocyanate.

    Urea Formation: The 4-fluorophenyl isocyanate is then reacted with 3,4-dimethoxybenzylamine to form N-(3,4-dimethoxybenzyl)-N’-(4-fluorophenyl)urea.

The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the urea moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may lead to amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-N’-(4-fluorophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-N’-(4-fluorophenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-N’-(4-chlorophenyl)urea
  • N-(3,4-dimethoxybenzyl)-N’-(4-bromophenyl)urea
  • N-(3,4-dimethoxybenzyl)-N’-(4-methylphenyl)urea

Uniqueness

N-(3,4-dimethoxybenzyl)-N’-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

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